Welcome to the BenchChem Online Store!
molecular formula C9H4F6O2 B8308883 2-Hydroxy-3,5-bis-trifluoromethylbenzaldehyde

2-Hydroxy-3,5-bis-trifluoromethylbenzaldehyde

Cat. No. B8308883
M. Wt: 258.12 g/mol
InChI Key: WGMBXZXEAAAXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08906829B2

Procedure details

3,5-Bis(trifluoromethyl)anisaldehyde (prepared as in Sui and Macielag, Synth. Commun. 1997, 27, 3581-3590, which is expressly incorporated by reference herein; 2.0 grams (g), 7.7 millimoles (mmol)) was dissolved in dry dichloromethane (CH2Cl2; 15 milliliters (mL)), cooled to −78° C. and treated in portions with boron tribromide (BBr3, 1 M solution in CH2Cl2; 8.0 mL, 8.0 mmol). The mixture was stirred and allowed to warm to 25° C. After 20 hours (h), the mixture was cooled to −40° C., carefully treated with H2O (10 mL) and warmed to room temperature. The separated organic phase was washed with water (H2O; 10 mL), saturated (satd) sodium chloride (NaCl) solution (5 mL), dried over sodium sulfate (Na2SO4) and evaporated. The residue was purified by silica gel chromatography with a 0 to 20% gradient of ethyl acetate (EtOAc) in hexane to give the purified aldehyde (1.4 g, 70%) as an oil: 1H NMR (400 MHz, CDCl3) δ 12.05 (s, 1H), 10.02 (s, 1H), 8.07 (s, 2H). EIMS m/z 258.
Name
3,5-Bis(trifluoromethyl)anisaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:13]([F:16])([F:15])[F:14])[C:10]=1OC)[CH:6]=[O:7].B(Br)(Br)Br.[OH2:23]>ClCCl>[OH:23][C:4]1[C:3]([C:2]([F:18])([F:17])[F:1])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][C:5]=1[CH:6]=[O:7]

Inputs

Step One
Name
3,5-Bis(trifluoromethyl)anisaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=O)C=C(C1OC)C(F)(F)F)(F)F
Step Two
Name
( g )
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to −40° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
WASH
Type
WASH
Details
The separated organic phase was washed with water (H2O; 10 mL), saturated (satd) sodium chloride (NaCl) solution (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with a 0 to 20% gradient of ethyl acetate (EtOAc) in hexane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.